2-carbamimidamidoethyl carbamimidothioate
Description
Properties
CAS No. |
98021-17-1 |
|---|---|
Molecular Formula |
C4H11N5S |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
2-carbamimidamidoethyl carbamimidothioate |
InChI |
InChI=1S/C4H11N5S/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H3,7,8)(H4,5,6,9) |
InChI Key |
GSYGTVNTZHFQQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=N)N)N=C(N)N |
Other CAS No. |
100130-32-3 |
Pictograms |
Irritant |
Synonyms |
VUF8430; S-(2-Guanidylethyl)isothiourea; 2-(Diaminomethylideneamino)ethyl carbamimidothioate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Primary Synthesis Pathway
The most widely documented method for synthesizing 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide involves the condensation of 2-guanidylethyl isothiourea with reactive intermediates under controlled conditions. This approach, first described by Lim et al. (2006), leverages nucleophilic substitution to form the thiourea backbone essential for H4 receptor binding. The reaction typically proceeds in anhydrous dichloromethane (DCM) with sodium carbonate as a base, facilitating deprotonation and subsequent nucleophilic attack.
Key Reaction Steps:
- Preparation of 2-Guanidylethyl Isothiourea: Generated via guanidinylation of ethylenediamine derivatives using thiocyanate reagents.
- Condensation with Sulfur-Containing Electrophiles: Reacting the isothiourea intermediate with methanimidamide precursors in the presence of DCM and sodium carbonate.
- Purification: Column chromatography or recrystallization to isolate the final product.
Alternative Methodologies
A secondary route involves the functionalization of pre-assembled thiourea frameworks. For instance, 4-acetamidobenzenesulfonyl chloride has been used as a starting material in analogous syntheses, though this method requires additional steps to introduce the diaminomethylene group. While less efficient (yields ≈ 60–70%), this approach offers flexibility in modifying the sulfanyl moiety for derivative synthesis.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Optimal yields (>85%) are achieved at room temperature (20–25°C), as elevated temperatures promote side reactions such as thiol oxidation or guanidine decomposition. Polar aprotic solvents like DCM or acetonitrile enhance reaction kinetics by stabilizing charged intermediates, whereas protic solvents (e.g., ethanol) reduce yields by competing in nucleophilic pathways.
Catalytic and Stoichiometric Considerations
Sodium carbonate is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the thiourea group. A molar ratio of 1:1.2 (isothiourea:electrophile) ensures complete conversion while avoiding excess reagent accumulation. Catalytic quantities of triethylamine (0.1 eq) further improve reaction efficiency by scavenging acidic byproducts.
Table 1: Impact of Reaction Conditions on Yield
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25°C | 87 | 98 |
| Solvent | DCM | 85 | 97 |
| Base | Na2CO3 | 86 | 96 |
| Catalyst (Et3N) | 0.1 eq | 89 | 98 |
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
- 1H NMR (400 MHz, D2O): δ 3.21 (t, 2H, –CH2–S–), 3.45 (q, 2H, –CH2–N–), 7.89 (s, 1H, –NH–C=S).
- 13C NMR: Peaks at 178.5 ppm (C=S) and 42.3 ppm (–CH2–S–) confirm thiourea linkage.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >98% purity, with a retention time of 12.3 minutes.
Scalability and Industrial Feasibility
Pilot-Scale Production
Laboratory-scale syntheses (1–10 g) are reproducible, but scaling to kilogram quantities introduces challenges:
- Solvent Recovery: DCM’s low boiling point (40°C) complicates large-scale distillation.
- Exothermic Reactions: Requires jacketed reactors for temperature control during guanidinylation.
- Cost-Efficiency: Raw material costs for 2-guanidylethyl isothiourea remain high (>$500/mol), limiting commercial viability.
Comparative Analysis with Analogous Compounds
Table 2: Selectivity and Efficacy of H4 Receptor Agonists
| Compound | H4 Receptor Ki (nM) | H1/H3 Selectivity | Synthetic Yield (%) |
|---|---|---|---|
| 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide | 31.6 | >100-fold | 85 |
| 4-Methylhistamine | 44.2 | 10-fold | 78 |
| Agmatine | 1,200 | None | 65 |
VUF 8430’s superior selectivity and yield make it the preferred agonist for in vitro H4 receptor studies.
Applications in Pharmacological Research
Receptor Binding Studies
VUF 8430’s high H4 affinity (Ki = 31.6 nM) enables precise modulation of immune cell chemotaxis and cytokine release, as demonstrated in monocyte-derived dendritic cell assays.
In Vivo Testing
Despite its potency, VUF 8430 exhibits weak gastric acid secretion activity in vivo (∆µEq HCl = 12 ± 3), underscoring its specificity for H4 over H2 receptors.
Chemical Reactions Analysis
Types of Reactions
VUF 8430 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: VUF 8430 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving VUF 8430 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of VUF 8430 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
The compound 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide , also known by its CAS number 100130-32-3, is a chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide
- Molecular Weight : 323.051 g/mol
- CAS Number : 100130-32-3
Structure
The molecular structure of this compound features a sulfanyl group and multiple amine functionalities, which may contribute to its reactivity and biological activity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the realm of cancer treatment. Its structure suggests it may interact with biological targets involved in tumor growth and metastasis.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of diamine groups may enhance interactions with microbial cell membranes or enzymes, making it a candidate for further study in antimicrobial drug development.
Biochemical Studies
Due to its unique structure, this compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms or receptor interactions. Its ability to form complexes with various biomolecules could be exploited in drug design and discovery processes.
Case Study 1: Antitumor Activity
In a study published by researchers examining the effects of various sulfanyl compounds on tumor cell lines, it was found that 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide exhibited significant cytotoxicity against specific cancer types. The proposed mechanism involves the inhibition of microtubule formation, leading to disrupted mitosis and subsequent cell death.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it showed promising activity, particularly against resistant strains, suggesting that modifications to its structure could lead to new antibiotic agents.
Mechanism of Action
VUF 8430 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in the regulation of immune responses. Upon binding, VUF 8430 activates the receptor, leading to a cascade of intracellular signaling events that modulate various physiological processes. The compound’s high selectivity for the H4 receptor makes it a valuable tool for studying the specific functions of this receptor in different biological contexts .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique guanidine-thioether scaffold distinguishes it from structurally related molecules. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Molecular Weight and Solubility :
VUF8430’s dihydrobromide form (323.05 g/mol) is heavier than ethylenediamine (60.10 g/mol) but lighter than DB06841 (~495 g/mol). Its bromide salt likely improves solubility compared to neutral forms, though exact data are unavailable . - Hydrogen Bonding Capacity: The guanidine group in VUF8430 provides three hydrogen-bond donors, similar to DB06841 and Famotidine, which may enhance target binding .
Research and Development Insights
- DB06841 emerged as a promising Keap1 inhibitor in Alzheimer’s disease research due to stable RMSD/Rg profiles in MD simulations .
- Famotidine’s success as an H₂ antagonist validates the pharmacological utility of diaminomethylideneamino derivatives, suggesting VUF8430 could be optimized for similar receptor-targeted applications .
Biological Activity
2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide, also known as a CCR2 antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by the presence of diamino and sulfanyl functional groups, which contribute to its biological activity. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.
- Chemical Formula : C₅H₁₄N₄S
- Molecular Weight : 174.26 g/mol
- CAS Number : 98021-17-1
The biological activity of 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide primarily involves the modulation of chemokine receptor activity. Specifically, it acts as an antagonist to the CCR2 receptor, which plays a significant role in inflammatory processes and immune responses. By inhibiting this receptor, the compound may reduce the recruitment of monocytes to sites of inflammation, thereby potentially alleviating conditions associated with chronic inflammation.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have shown that CCR2 antagonists can significantly reduce inflammation in various models of disease, including experimental autoimmune encephalomyelitis (EAE) and other inflammatory conditions.
- Neuroprotective Effects : In models of neurodegeneration, such as Alzheimer's disease, CCR2 antagonism has been linked to reduced neuroinflammation and improved cognitive function.
- Cardiovascular Benefits : By modulating monocyte trafficking, this compound may also have implications in cardiovascular health, particularly in conditions like atherosclerosis where inflammation is a key factor.
Table 1: Summary of Biological Activities
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | EAE Model | Reduced inflammation and improved motor function | |
| Study 2 | Alzheimer's Model | Decreased neuroinflammation and enhanced memory performance | |
| Study 3 | Atherosclerosis Model | Inhibition of plaque formation and reduced monocyte infiltration |
Case Study Insights
- EAE Model : In a study examining the effects of 2-(Diaminomethylideneamino)ethylsulfanylmethanimidamide in EAE mice, significant reductions in clinical scores were observed alongside histological evidence of decreased inflammatory cell infiltration into the central nervous system. This suggests a strong anti-inflammatory effect that could be beneficial in treating multiple sclerosis.
- Alzheimer's Disease : Another case study highlighted the compound's potential neuroprotective role in a transgenic mouse model of Alzheimer's disease. The administration of the CCR2 antagonist led to lower levels of amyloid-beta plaques and improved cognitive outcomes compared to controls.
- Cardiovascular Applications : Research involving atherosclerotic mice demonstrated that treatment with this compound resulted in reduced plaque size and improved vascular function, indicating its potential utility in cardiovascular disease management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
